2-(3-甲基异噁唑-5-基)乙酰氯

描述

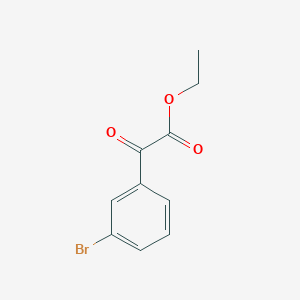

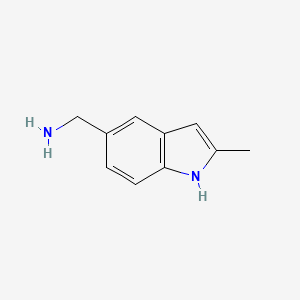

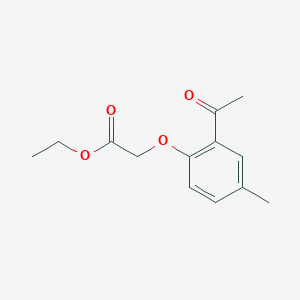

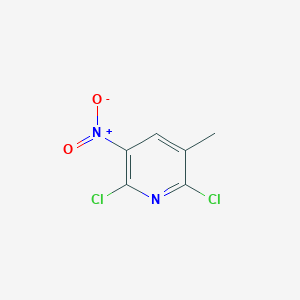

“2-(3-Methylisoxazol-5-yl)acetyl chloride” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of “2-(3-Methylisoxazol-5-yl)acetyl chloride” involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is carried out at a temperature of 10-20℃ for 3 hours . The solution is then allowed to warm to room temperature and stirred for a further 3 hours .Molecular Structure Analysis

The molecular formula of “2-(3-Methylisoxazol-5-yl)acetyl chloride” is C6H6ClNO2. The molecular weight of this compound is 159.57 g/mol.Chemical Reactions Analysis

The chemistry of isoxazoles, including “2-(3-Methylisoxazol-5-yl)acetyl chloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .科学研究应用

杂环化合物的合成

2-(3-甲基异噁唑-5-基)乙酰氯在合成多样化的杂环化合物中发挥作用,在药物化学和材料科学中至关重要。例如,它已被用于制备四唑类化合物,由于其生物活性在制药化学中具有重要意义(Kamala K Vasu & K. Reddy, 1999)。同样,含有5-甲基异噁唑基团的噁二唑衍生物已被合成用于其潜在的抗菌特性(Xin-Ping Hui et al., 2002)。

聚合物化学

在聚合物化学中,3-甲基异噁唑的衍生物,如3-(2-羟基乙氧基)-5-甲基异噁唑,已被用于基于杀菌剂Hymexazol的控释配方的开发。这展示了该化合物在创造具有潜在农业应用的生物活性聚合物中的实用性(L. Tai等,2002)。

材料科学和催化

该化合物的衍生物还在材料科学和催化中找到了应用。例如,由相关化合物合成的苄噻唑-附加的甲硫乙酰胺配体的Pd(II)和Pt(II)钳形络合物在体外细胞毒性方面表现出潜力,突显了它们在药物化学和催化中的相关性(D. V. Aleksanyan et al., 2022)。

绿色化学

绿色化学的原则强调开发环境友好的合成途径。一种教授绿色化学基础的方法涉及评估无溶剂反应,例如合成3-乙酰-5-甲基异噁唑,以减少废物并提高可持续性(S. D. V. Arnum, 2005)。

安全和危害

The safety data sheet for acetyl chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to handle this compound with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

未来方向

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNDSGBALFYMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylisoxazol-5-yl)acetyl chloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。